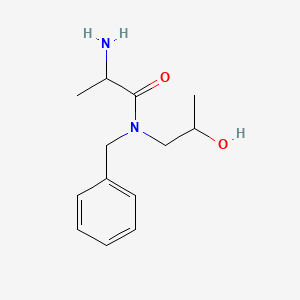
2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound is known for its utility in various research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide typically involves the reaction of benzylamine with 2-hydroxypropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters are optimized to achieve high purity and efficiency, often involving purification steps like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Wissenschaftliche Forschungsanwendungen
2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide: Shares a similar amide structure but with an indole moiety, offering different biological activities.
N-benzyl-N-(2-hydroxypropyl)acetamide: Similar in structure but with an acetamide group, leading to variations in reactivity and applications.
Uniqueness
2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide |
InChI |
InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3 |
InChI-Schlüssel |
FSRLLBRORRJKJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


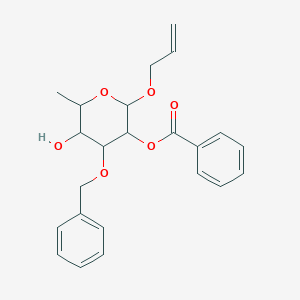
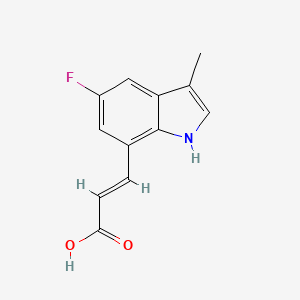
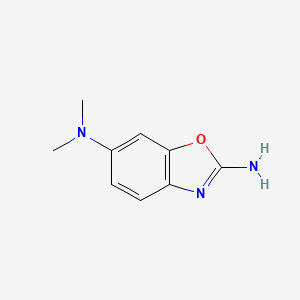
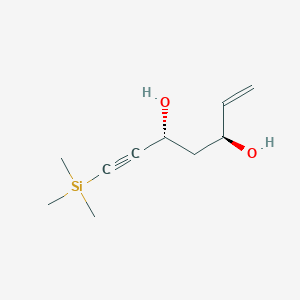
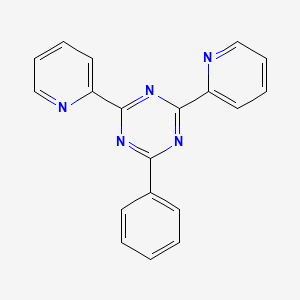
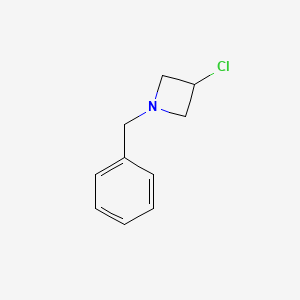
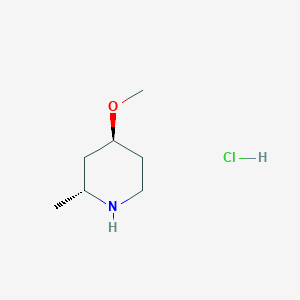
![[(2,2-Dimethyl-1,3-dioxolan-4-yl)-(2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl)methyl] methanesulfonate](/img/structure/B15124224.png)
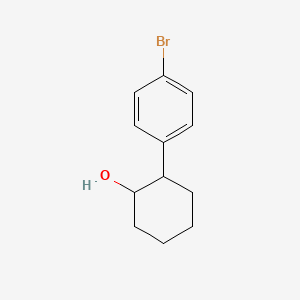
![3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B15124239.png)
![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)

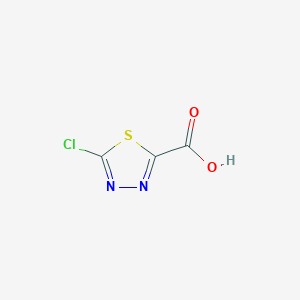
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
